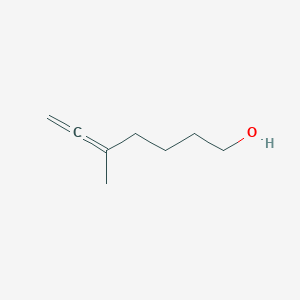

5-Methylhepta-5,6-dien-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

110774-42-0 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

InChI |

InChI=1S/C8H14O/c1-3-8(2)6-4-5-7-9/h9H,1,4-7H2,2H3 |

InChI Key |

JRTRNJWXCZDVGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=C)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylhepta 5,6 Dien 1 Ol and Its Analogs

Classical Total Synthesis Approaches

Classical methods provide foundational strategies for assembling the carbon skeleton and installing the allene (B1206475) functional group. These approaches are often versatile and applicable to a range of analogs.

Organometallic reagents are powerful tools for carbon-carbon bond formation and are frequently employed in the synthesis of allenes. A common strategy involves the SN2' reaction of an organometallic nucleophile with a suitable propargylic electrophile, such as a halide, acetate, or mesylate. For a target like 5-Methylhepta-5,6-dien-1-ol, this could involve the coupling of an organometallic reagent with a propargylic derivative.

For instance, the reaction of propargylic halides with Grignard reagents, often catalyzed by transition metals like nickel or palladium, provides a regioselective route to terminal allenes. A nickel-catalyzed cross-coupling of a propargyl bromide with a Grignard reagent can produce the desired allene structure. utc.edu Similarly, organozinc reagents have been shown to react with propargyl bromides in the presence of a nickel catalyst to afford allenes in moderate to excellent yields. chim.it

Another approach involves the reaction of organolithium compounds or organocuprates with derivatives of propargylic alcohols. The reaction of esters of chiral propargylic alcohols with organocuprates is a well-established method for preparing axially chiral allenes, demonstrating the utility of these reagents in both racemic and asymmetric synthesis. d-nb.info

Table 1: Examples of Allene Synthesis using Organometallic Reagents

| Propargylic Substrate | Organometallic Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Propargyl Bromide | Alkylmagnesium Halide (Grignard) | Ni(acac)₂ / Ph₃P | Terminal Allene |

| Propargyl Mesylate | Diorganozinc | DMSO | Trisubstituted Allene |

| Propargyl Phosphate | Alkylborane | Copper Catalyst | Multisubstituted Allene |

| Propargyl Acetate | Triorganoindium | Palladium Catalyst | Trisubstituted Allene |

Propargylic alcohols are versatile and readily available starting materials that serve as key precursors to allenic alcohols. One of the most classical methods is the Crabbé homologation, which involves the reaction of a terminal alkyne (often a propargylic alcohol itself) with paraformaldehyde and a secondary amine, such as diisopropylamine, in the presence of a copper(I) salt like CuBr or CuI. researchgate.netnih.gov This reaction directly transforms a terminal alkyne into a terminal allene while adding a hydroxymethyl group, making it a highly convergent approach for synthesizing α-allenic alcohols.

Another prominent strategy is the SN2' reduction or coupling of propargylic alcohol derivatives. Propargylic acetates or mesylates can be treated with reducing agents like lithium aluminum hydride (LiAlH₄) or reacted with organocuprates to yield allenes. The regioselectivity of the nucleophilic attack (at the acetylenic carbon vs. the propargylic carbon) is a critical factor, with conditions often optimized to favor the formation of the allene.

Illustrative Reaction Scheme:

Starting Material: A suitably substituted terminal propargylic alcohol.

Reagents: Paraformaldehyde, diisopropylamine, CuBr.

Transformation: The reaction proceeds via a copper-acetylide intermediate, which then reacts to form the allenic alcohol.

The isomerization of alkynes to allenes represents another fundamental approach. This transformation is typically achieved under basic conditions, where a proton is abstracted from a carbon adjacent to the triple bond, leading to a propargylic anion that can rearrange to an allenic anion upon protonation. wikipedia.org

This process generally requires a strong base and can be challenging to control, sometimes leading to mixtures of isomers. However, the presence of an adjacent electron-withdrawing group can increase the acidity of the propargylic protons, allowing the isomerization to occur under milder conditions. wikipedia.org In the context of synthesizing this compound, a precursor alkyne could be designed to undergo a controlled, base-catalyzed isomerization as a key step in the synthetic sequence. Such isomerizations have also been observed to occur within certain transition metal complexes. organic-chemistry.org

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. However, its application to the direct synthesis of acyclic allenes from simple alkenes and alkynes is not a standard or general methodology. The most relevant variant, enyne metathesis, typically involves the reaction of an alkene and an alkyne in the presence of a ruthenium carbene catalyst (e.g., Grubbs catalyst) to form a conjugated 1,3-diene, not an allene. organic-chemistry.orgnih.gov

The catalytic cycle proceeds through a metallacyclobutene intermediate, which rearranges and ultimately releases a diene product. organic-chemistry.orgchemrxiv.org While highly effective for constructing diene systems, this mechanism does not lead to the cumulative double bonds of an allene. Specialized "allene metathesis" reactions exist, but these typically use an allene as a starting material to produce a more complex allene, rather than creating the allene moiety itself. nih.gov Therefore, conventional olefin metathesis is not considered a primary route for the de novo synthesis of acyclic allenic alcohols like this compound.

Stereoselective Synthesis

The allene unit in this compound is disubstituted at one terminus and unsubstituted at the other, making it achiral. However, analogs with four different substituents around the C=C=C axis can exist as enantiomers due to axial chirality. The development of methods for the asymmetric synthesis of chiral allenes has been a significant area of research.

The catalytic asymmetric synthesis of chiral allenes has emerged as a sophisticated and efficient strategy, avoiding the need for stoichiometric chiral reagents or resolving racemic mixtures. nih.govnih.gov These methods often rely on transition metal catalysts combined with chiral ligands to control the stereochemical outcome of the reaction.

Several key approaches have been developed:

Palladium-Catalyzed Reactions: Palladium complexes with chiral phosphine ligands have been successfully used in the SN2' reaction of 2-bromo-1,3-dienes and in the dynamic kinetic resolution of racemic allenyl carbamates to produce enantioenriched allenes. d-nb.info

Copper-Catalyzed Reactions: Copper catalysts, often in combination with chiral ligands, are effective in the asymmetric synthesis of allenes from propargylic precursors. For example, the reaction of propargylic phosphates with alkylboron compounds can proceed with excellent chirality transfer. utc.edu

Rhodium-Catalyzed Additions: Rhodium catalysts have been employed in the 1,6-addition of arylboronic acids or aryltitanate reagents to 1,3-enynes, yielding tetrasubstituted allenes with high enantioselectivity. d-nb.info

These advanced catalytic methods have expanded the toolkit for chemists, enabling access to complex and structurally diverse chiral allenes that are valuable in organic synthesis and materials science. nih.govnih.gov

Table 2: Examples of Catalytic Asymmetric Allene Synthesis

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Palladium (Pd) | Chiral Phosphine (e.g., SYNPHOS) | S~N~2' reaction of 1,3-diene derivatives | Up to 95:5 er |

| Copper (Cu) | Chiral Phosphine (e.g., SEGPHOS) | Alkynylogous Aldol Reaction | High |

| Rhodium (Rh) | Chiral Diene | 1,6-Addition to 1,3-enynes | Very High |

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgstudysmarter.co.uk This approach is particularly advantageous when the target molecule's stereochemical configuration is similar to that of a naturally occurring compound, such as an amino acid, sugar, or terpene. wikipedia.orgstudysmarter.co.uk The inherent chirality of the starting material is transferred to the final product, often simplifying the synthetic route and avoiding the need for asymmetric induction or resolution steps. wikipedia.org

For the synthesis of this compound, a suitable chiral starting material would possess a stereocenter that can be elaborated into the desired structure. For instance, a chiral lactone or a hydroxy acid could serve as a precursor. The synthesis would involve a series of chemical transformations to extend the carbon chain and introduce the allene functionality while preserving the original stereochemistry.

Key steps in a hypothetical chiral pool synthesis of (S)-5-Methylhepta-5,6-dien-1-ol might include:

Starting Material Selection: A potential starting material could be (R)-citronellal, which possesses a methyl-substituted stereocenter.

Functional Group Interconversion: The aldehyde group of citronellal could be protected, and the double bond could be oxidatively cleaved to yield a carboxylic acid.

Chain Elongation: The carboxylic acid could be converted to a propargyl alcohol derivative.

Allene Formation: A sigmatropic rearrangement or a nucleophilic substitution reaction on the propargyl derivative would lead to the formation of the allene moiety.

Deprotection and Final Modification: Removal of protecting groups would yield the target molecule.

Catalytic Asymmetric Synthesis (e.g., transition metal catalysis)

Catalytic asymmetric synthesis is a powerful tool for the enantioselective creation of chiral centers and axes. organic-chemistry.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. uvic.ca Transition metal catalysts, in combination with chiral ligands, are frequently employed for a wide range of asymmetric transformations. researchgate.net

In the context of this compound, a key step would be the enantioselective formation of the C5 stereocenter or the chiral allene. For instance, an asymmetric allylic alkylation or a transition metal-catalyzed reaction of a racemic propargylic alcohol could be employed. nih.gov

Table 1: Examples of Catalytic Asymmetric Reactions Relevant to Allenic Alcohol Synthesis

| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydroboration-Allylboration | (dIpc)₂BH | Racemic allenylstannane | (E)-δ-stannyl-anti-homoallylic alcohol | 88-94% nih.gov |

| Asymmetric Allenylation of Aldehydes | Cu(I)/Chiral Phosphine Ligand | Aldehyde and propargyl derivative | Chiral allenyl alcohol | Up to 99% |

| Kinetic Resolution of Racemic Allenes | Chiral Rhodium Complex | Racemic allene | Enantioenriched allene and recovered starting material | Up to 99% |

This table presents representative data from the literature and may not reflect the synthesis of this compound itself.

Diastereoselective Synthesis of this compound Precursors

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. uvic.ca When a molecule already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions, a phenomenon known as chiral induction. uvic.ca This strategy is crucial for synthesizing complex molecules with multiple stereocenters.

For a precursor to this compound that already contains the C5 stereocenter, a diastereoselective reaction could be used to introduce another stereogenic element, such as a hydroxyl group, with a specific relative configuration. For example, the reduction of a ketone precursor containing the C5 stereocenter with a chiral reducing agent could lead to the formation of one diastereomer of the corresponding alcohol over the other.

Methods such as aldol reactions, Michael additions, and Diels-Alder reactions on chiral substrates are common ways to achieve diastereoselectivity. The choice of reagents and reaction conditions plays a critical role in determining the diastereomeric ratio of the product.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. mdpi.com Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages, including high enantioselectivity, regioselectivity, and mild reaction conditions. mdpi.comnih.gov

Enzyme-Mediated Transformations in Dienol Synthesis

Enzymes, such as lipases, esterases, and dehydrogenases, can be employed for the stereoselective synthesis of chiral alcohols and their precursors. mdpi.com Lipases are particularly versatile and can be used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. organic-chemistry.org

In a potential chemoenzymatic route to this compound, a racemic mixture of a precursor alcohol could be resolved using a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Table 2: Examples of Enzyme-Mediated Kinetic Resolutions of Alcohols

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) of Unreacted Alcohol |

| Novozym® 435 (Lipase) | Acetylation | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Enantioenriched acetate and remaining alcohol | >99% mdpi.com |

| Lipase AK | Acetylation | Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol | Enantioenriched acetate and remaining alcohol | >99% mdpi.com |

| Pseudomonas cepacia Lipase | Hydrolysis | Racemic alcohol acetate | Enantioenriched alcohol and remaining acetate | >99% |

This table presents representative data from the literature and may not reflect the synthesis of this compound itself.

Enantioselective Bioreductions and Biotransformations

Enantioselective bioreduction of ketones to chiral secondary alcohols is a well-established and highly efficient method in biocatalysis. nih.gov This transformation is often carried out using whole cells of microorganisms, such as yeast or bacteria, or isolated alcohol dehydrogenases (ADHs). nih.gov These biocatalysts can exhibit excellent enantioselectivity, often producing alcohols with very high enantiomeric excess.

To synthesize this compound, a prochiral ketone precursor could be subjected to bioreduction. The appropriate choice of microorganism or enzyme would be crucial to obtain the desired (R) or (S) enantiomer of the alcohol.

Furthermore, other biotransformations, such as the hydration of double bonds or the hydroxylation of C-H bonds, can be used to introduce chirality into a molecule. mdpi.com The use of probiotic bacteria, for example, has been shown to achieve high regio- and stereoselectivity in the hydration of fatty acids. mdpi.com

Reactivity and Chemical Transformations of 5 Methylhepta 5,6 Dien 1 Ol

Reactions of the Allene (B1206475) Moiety

The allene group, with its sp-hybridized central carbon and two adjacent sp²-hybridized carbons, provides a unique platform for a range of chemical reactions. The reactivity of the 1,1-disubstituted allene in 5-Methylhepta-5,6-dien-1-ol is influenced by the steric and electronic effects of the methyl group and the alkyl chain.

Cycloaddition Reactions (e.g., [2+1], [2+2], Diels-Alder)

Allenes are versatile substrates in cycloaddition reactions, capable of participating in various modes of ring formation. rsc.org

[2+2] Cycloaddition: The allene moiety can react with alkenes and alkynes in [2+2] cycloaddition reactions to form four-membered rings. These reactions can be induced thermally, photochemically, or through transition metal catalysis. rsc.orgcsic.es For a 1,1-disubstituted allene such as this compound, the reaction with an alkene like 1,1-dichloro-2,2-difluoroethene would be expected to yield a mixture of isomeric methylenecyclobutanes. The regioselectivity of the addition is governed by the formation of the more stable diradical intermediate. csic.es

[3+2] Cycloaddition: Allenes can also participate as the two-atom component in [3+2] cycloadditions with 1,3-dipoles like nitrones, nitrile oxides, and azides. wikipedia.orgdntb.gov.uayoutube.comuchicago.edu This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an allene with a nitrone can yield isoxazolidine (B1194047) derivatives. wikipedia.org

Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, an allene can function as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reactivity of the allene as a dienophile is influenced by the substituents on the double bonds. While allenes themselves are not highly reactive dienophiles, the presence of electron-withdrawing groups can enhance their reactivity. organic-chemistry.org The reaction of this compound with a diene would result in a cyclohexene (B86901) derivative with an exocyclic double bond.

| Cycloaddition Type | Reactant Partner | Expected Product |

| [2+2] Cycloaddition | Alkene (e.g., 1,1-dichloro-2,2-difluoroethene) | Methylene-cyclobutane derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Isoxazolidine derivative |

| [4+2] Diels-Alder | Conjugated Diene | Cyclohexene derivative with exocyclic double bond |

Metal-Catalyzed Reactions (e.g., Pd, Rh, Au catalysis)

Transition metals play a pivotal role in activating the allene moiety of allenic alcohols, leading to a diverse array of chemical transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to promote cross-coupling and cyclization reactions of allenes. nih.govrsc.orgnih.govacs.orglibretexts.org For instance, palladium-catalyzed reactions of allenic alcohols can lead to the formation of various heterocyclic compounds. The hydroxyl group can act as an internal nucleophile, attacking the palladium-activated allene to form cyclic ethers. Furthermore, palladium-catalyzed cross-coupling reactions of allenic alcohols with organoboronic acids have been developed, providing a route to substituted dienes.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in activating the allene moiety towards nucleophilic attack. nih.govacs.orgnih.govresearchgate.netresearchgate.net The gold-catalyzed cycloisomerization of γ-allenols can lead to the formation of five- or seven-membered oxygen-containing heterocycles, with the regioselectivity being dependent on the reaction conditions and the nature of protecting groups on the alcohol. nih.govnih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts can also be employed in the cyclization and cycloaddition reactions of allenes. For example, rhodium-catalyzed [2+2+2] cycloadditions of allenes with alkynes can produce substituted cyclohexadiene derivatives. nih.gov

| Metal Catalyst | Reaction Type | Potential Product |

| Palladium (Pd) | Cross-Coupling/Cyclization | Substituted dienes, Cyclic ethers |

| Gold (Au) | Cycloisomerization | Oxygen-containing heterocycles |

| Rhodium (Rh) | [2+2+2] Cycloaddition | Substituted cyclohexadienes |

Electrophilic Additions to the Allene System

The electron-rich double bonds of the allene in this compound are susceptible to attack by electrophiles. The regioselectivity of these additions is a key consideration.

Halogenation: The addition of halogens such as bromine to allenes typically proceeds via a cyclic halonium ion intermediate. In the case of this compound, the initial attack of the electrophile is expected to occur at the less substituted double bond (C6-C7) due to steric factors. The subsequent attack of the nucleophile would lead to a di-halogenated alkene.

Hydroboration: Hydroboration-oxidation of allenes provides a method for the synthesis of unsaturated alcohols. chemistrysteps.commasterorganicchemistry.comwikipedia.orglibretexts.org The addition of borane (B79455) to the allene system is generally regioselective, with the boron atom adding to the less substituted carbon of one of the double bonds. Subsequent oxidation of the organoborane intermediate yields an alcohol. For this compound, hydroboration would likely occur at the terminal double bond, leading to a diol after oxidation. nih.gov

Oxymercuration: The oxymercuration-demercuration of allenes, similar to alkenes, proceeds via a mercurinium ion intermediate and results in the Markovnikov addition of a hydroxyl group. msu.edu

| Electrophilic Reagent | Reaction Type | Expected Product |

| Halogen (e.g., Br₂) | Halogenation | Dihaloalkene |

| Borane (BH₃) then H₂O₂, NaOH | Hydroboration-Oxidation | Diol |

| Hg(OAc)₂, H₂O then NaBH₄ | Oxymercuration-Demercuration | Unsaturated alcohol |

Nucleophilic Additions to the Allene System

While less common than electrophilic additions, allenes can undergo nucleophilic attack, particularly at the central sp-hybridized carbon, especially when the allene is activated by an electron-withdrawing group or a metal catalyst. nih.govscripps.edu For an unactivated allene like this compound, nucleophilic addition would likely require harsh conditions or specific catalytic activation. The central carbon of the allene is the electrophilic center and is the site of nucleophilic attack. acs.org

Reactions of the Hydroxyl Group

The primary alcohol functionality in this compound can be transformed into other functional groups through various reactions, most notably oxidation.

Oxidation Reactions

The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. acs.orglibretexts.org

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for the Swern oxidation. wikipedia.orgorganic-chemistry.orgchemistrysteps.comjk-sci.comwikipedia.orgmissouri.edualfa-chemistry.comwikipedia.orgbyjus.com These methods are generally selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. byjus.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol all the way to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in acid), or Jones reagent are typically employed for this purpose. libretexts.org

| Oxidizing Agent | Product | Notes |

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild oxidant. |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild and selective, performed at room temperature. wikipedia.orgorganic-chemistry.orgchemistrysteps.comwikipedia.org |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Aldehyde | Mild conditions, avoids heavy metals. jk-sci.commissouri.edualfa-chemistry.comwikipedia.orgbyjus.com |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant. libretexts.org |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidant. |

Esterification and Etherification

The primary alcohol of this compound can be readily converted to esters and ethers through established synthetic protocols.

Esterification: The formation of esters from this compound can be achieved through several methods, with the Fischer esterification being a classic approach. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and typically, the alcohol is used in excess to drive the equilibrium towards the ester product.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, acyl chlorides or acid anhydrides can be employed in the presence of a base like pyridine. This method is generally faster and not reversible.

Interactive Data Table: Esterification Conditions for Primary Alcohols

| Reagent | Catalyst/Base | Solvent | Temperature | Product Type |

| Carboxylic Acid | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Ester |

| Acyl Chloride | Pyridine | CH₂Cl₂ | Room Temp | Ester |

| Acid Anhydride | Pyridine | CH₂Cl₂ | Room Temp | Ester |

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction to yield the ether. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.org

Another approach is the acid-catalyzed dehydration of the alcohol. However, this method is generally more suitable for the formation of symmetrical ethers from primary alcohols and requires careful temperature control to avoid the competing elimination reaction that forms alkenes. youtube.comyoutube.com

Interactive Data Table: Etherification Conditions for Primary Alcohols

| Method | Reagents | Base/Catalyst | Solvent | Product Type |

| Williamson Ether Synthesis | Alkyl Halide | NaH | THF, DMF | Unsymmetrical Ether |

| Acid-Catalyzed Dehydration | Self-condensation | H₂SO₄ | Varies | Symmetrical Ether |

Substitutions and Eliminations

Substitution Reactions: The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. This can be achieved by protonation with a strong acid (e.g., HBr, HCl), which converts the -OH into a good leaving group (-OH₂⁺). Subsequently, the halide ion can displace the water molecule in an S(_N)2 reaction. youtube.com For primary alcohols, the S(_N)2 mechanism is favored. sketchy.comyoutube.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Elimination Reactions: Dehydration of this compound to form an alkene can be accomplished by heating with a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid. For primary alcohols, this elimination is likely to proceed through an E2 mechanism to avoid the formation of an unstable primary carbocation. masterorganicchemistry.com A common side reaction in acid-catalyzed reactions of primary alcohols is the formation of a symmetrical ether. masterorganicchemistry.com

A milder method for dehydration involves the use of reagents like phosphorus oxychloride (POCl₃) in pyridine. This converts the hydroxyl into a good leaving group which is then eliminated via an E2 pathway. chemistrysteps.com

Tandem and Cascade Reactions

The presence of both an alcohol and an allene in this compound allows for a range of tandem and cascade reactions, where a single set of reagents can initiate a sequence of transformations, often leading to complex cyclic structures.

Intramolecular Cyclizations (e.g., Prins cyclizations)

While the terminal allene of this compound is not in the ideal position for a direct intramolecular Prins-type cyclization with the hydroxyl group, derivatives of this compound could be envisioned to undergo such reactions. The Prins reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org In the context of allenic alcohols, a related process can occur. For instance, a homoallenyl alcohol (where the alcohol is one carbon further from the allene) can undergo an acid-catalyzed cyclization with an aldehyde to form substituted pyrans. researchgate.net

For this compound, a hypothetical intramolecular cyclization could be induced under certain conditions, potentially involving initial isomerization of the allene or reaction with an external electrophile that then allows for trapping by the hydroxyl group. For example, halocyclization reactions of allenic alcohols are known to produce functionalized furans and pyrans. rsc.org

Rearrangement Reactions (e.g., Claisen, Cope, sigmatropic rearrangements)

The structure of this compound is a precursor to substrates that can undergo powerful sigmatropic rearrangements.

Claisen Rearrangement: A Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.orglibretexts.org this compound can be converted into a suitable substrate for a Claisen rearrangement. For example, reaction with an appropriate vinyl ether (via a vinyl ether exchange reaction) would generate an allenyl vinyl ether. Upon heating, this intermediate could undergo a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound. The reaction is known to proceed through a concerted, chair-like transition state. redalyc.org

Cope Rearrangement: The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgjk-sci.com While this compound is not itself a 1,5-diene, it can be readily converted into one. For instance, oxidation of the primary alcohol to the corresponding aldehyde, followed by a Wittig reaction, could introduce a terminal vinyl group, creating a 1,5-diene system containing an allene. Heating this substrate would be expected to induce a Cope rearrangement. A variation, the oxy-Cope rearrangement, involves a hydroxyl group at the 3-position of the 1,5-diene, which, after rearrangement, tautomerizes to a carbonyl compound, providing a thermodynamic driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Other Sigmatropic Rearrangements: Allenic systems are known to participate in various other sigmatropic rearrangements. For example, allenic alcohols can undergo a nih.govnih.gov-sigmatropic rearrangement with sulfonic acids to produce 1,3-diene-2-ol sulfonates. organic-chemistry.org

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The allene moiety in this compound can participate in various pericyclic reactions, including cycloadditions and electrocyclic reactions.

The terminal double bond of the allene can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. Reaction with a conjugated diene would lead to the formation of a six-membered ring. The reactivity of the allene in such reactions can be influenced by both steric and electronic factors.

Furthermore, allenes can undergo [2+2] cycloadditions with alkenes, often photochemically, to form four-membered rings. Intramolecular versions of these pericyclic reactions are also possible if the molecule is appropriately functionalized.

Despite a comprehensive search for "this compound," no specific mechanistic studies, reaction pathway elucidations, transition state analyses, kinetic studies, or stereochemical course descriptions for this particular chemical compound were found in the available literature. The search results pertained to related but structurally distinct molecules, such as isomers and analogues.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the mechanistic investigations of reactions involving this compound based on the currently accessible information. Further research and publication on this specific allene alcohol are needed to address the topics outlined in the user's request.

Stereochemistry and Conformational Analysis

Chirality of Allenic Systems in 5-Methylhepta-5,6-dien-1-ol

The allene (B1206475) functional group is characterized by a central sp-hybridized carbon atom double-bonded to two sp²-hybridized carbon atoms. This arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. In the case of this compound, the substituents on the C5 and C7 carbons are different (a methyl group and a hydrogen atom on C5, and two hydrogen atoms on C7 are considered for the substitution pattern C(R1R2)=C=C(R3R4)). However, for chirality to arise in an allene, the substituents on each terminal carbon must be different.

In this compound, the substituents at one terminus of the allene (C5) are a methyl group and the -(CH₂)₄OH chain. At the other terminus (C7), the substituents are two hydrogen atoms. Because the two substituents on C7 are identical, this compound is achiral . It does not possess a stereogenic axis and therefore cannot exist as enantiomers.

For an allene of the type R¹R²C=C=CR³R⁴ to be chiral, the conditions are R¹ ≠ R² and R³ ≠ R⁴. In this compound, R¹ is a methyl group, R² is the -(CH₂)₄OH group, R³ is a hydrogen atom, and R⁴ is a hydrogen atom. Since R³ = R⁴, the molecule is achiral.

Diastereoisomerism and Enantiomerism

As established, this compound is achiral and thus does not exhibit enantiomerism. Diastereoisomerism occurs in molecules with multiple stereocenters where at least one, but not all, stereocenters are inverted. Since this compound lacks any stereocenters (neither point chirality nor axial chirality), it cannot have diastereomers.

Methods for Stereochemical Assignment and Resolution

Since this compound is an achiral molecule, the concepts of stereochemical assignment (in terms of R/S configuration) and resolution of enantiomers are not applicable.

However, for structurally similar chiral allenes, several methods are employed:

Chiral Chromatography: Chiral stationary phases (CSPs) in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to separate enantiomers of chiral allenes.

NMR Spectroscopy with Chiral Auxiliaries: The use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments for the enantiomers, leading to distinguishable signals in the NMR spectrum.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques can be used to determine the absolute configuration of chiral allenes by comparing experimental spectra with those predicted from quantum chemical calculations.

Stereoselective Synthesis: The synthesis of a chiral allene from a precursor with a known stereochemistry can allow for the assignment of the allene's absolute configuration, assuming the reaction mechanism and its stereochemical course are well understood. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Methylhepta-5,6-dien-1-ol by providing information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the protons of this compound would exhibit characteristic chemical shifts. The protons on the carbon bearing the hydroxyl group (-CH₂OH) are deshielded by the electronegative oxygen atom and are expected to appear in the 3.4-4.0 ppm range. libretexts.orgorgchemboulder.com The hydroxyl proton itself (OH) would likely be a broad singlet, its position being highly dependent on solvent and concentration, typically between 2-4 ppm. orgchemboulder.com The allenic protons on the terminal double bond (=CH₂) would resonate in the vinylic region, typically around 4.6-5.0 ppm. The proton on the trisubstituted carbon of the allene (B1206475) moiety (C=C=CH-) would likely appear at a slightly higher field. The methyl group protons (-CH₃) attached to the allene would be expected around 1.7 ppm, characteristic of allylic protons. orgchemboulder.com

¹³C NMR spectroscopy provides further structural detail. The carbon atoms of the allene group are particularly distinctive: the central sp-hybridized carbon (C=C=C) is significantly deshielded and appears far downfield, typically around 200 ppm. acdlabs.comacs.org The two sp²-hybridized carbons of the allene would resonate at approximately 80-100 ppm. acdlabs.comresearchgate.net The carbon atom bonded to the hydroxyl group (C1) is also deshielded, with a typical chemical shift in the 50-65 ppm range. pdx.edu The remaining aliphatic carbons would appear in the upfield region of the spectrum.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.6 | ~60 |

| C2 (-CH₂-) | ~1.6 | ~30 |

| C3 (-CH₂-) | ~2.1 | ~35 |

| C4 (-CH₂-) | ~2.0 | ~28 |

| C5 (=C(CH₃)-) | - | ~95 |

| C6 (=C=) | - | ~205 |

| C7 (=CH₂) | ~4.8 | ~75 |

| C5-CH₃ | ~1.7 | ~20 |

| C1-OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound (C₈H₁₄O, Molecular Weight: 126.19 g/mol ), the molecular ion peak ([M]⁺) at m/z 126 would be expected in the electron ionization (EI) mass spectrum, although it may be weak for primary alcohols. whitman.eduwhitman.edu

The fragmentation of this compound would be guided by its functional groups. Primary alcohols characteristically undergo two main fragmentation pathways:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For a primary alcohol, this results in the loss of an alkyl radical and the formation of a stable, resonance-stabilized [CH₂OH]⁺ ion, which gives a prominent base peak at m/z 31. whitman.eduwhitman.educhemistrynotmystery.com

Dehydration: The loss of a water molecule (18 amu) is a common fragmentation for alcohols, leading to an [M-18]⁺ peak. libretexts.orgopenochem.org In this case, a peak at m/z 108 would be anticipated.

The allenic group also influences fragmentation. Cleavage at the allylic position is a favorable process for alkenes and related structures, which could lead to various other fragments. jove.comwhitman.edu

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 108 | [C₈H₁₂]⁺ | Dehydration ([M-H₂O]⁺) |

| 93 | [C₇H₉]⁺ | Loss of CH₂OH radical |

| 67 | [C₅H₇]⁺ | Allylic cleavage |

| 31 | [CH₂OH]⁺ | Alpha-cleavage (likely base peak) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ range. libretexts.org The most diagnostic feature for the allene moiety is its asymmetric C=C=C stretching vibration, which gives rise to a sharp and often intense absorption band around 1950 cm⁻¹. acs.orgcdnsciencepub.comaip.org C-H stretching vibrations from the aliphatic and vinylic parts of the molecule would be observed around 2850-3100 cm⁻¹. libretexts.org

Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary. cdnsciencepub.com The symmetric C=C=C stretching vibration of the allene, which is often weak or absent in the IR spectrum, would be expected to show a strong signal in the Raman spectrum around 1070 cm⁻¹. cdnsciencepub.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| C-H stretch (sp², sp³) | 2850-3100 | 2850-3100 | Medium-Strong |

| C=C=C asymmetric stretch | ~1950 | Weak/Inactive | Medium-Strong, Sharp (IR) |

| C=C=C symmetric stretch | Weak/Inactive | ~1070 | Strong (Raman) |

| C-O stretch | 1000-1260 | Medium | Strong (IR) |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Studies

This compound possesses axial chirality due to the substituted allene group, making it an optically active molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. thieme-connect.comlibretexts.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. thieme-connect.com For a chiral allene like this compound, the electronic transitions associated with the C=C=C chromophore would give rise to CD signals (Cotton effects). The sign and magnitude of these signals are directly related to the absolute configuration (R or S) of the chiral axis. thieme-connect.comacs.org

ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. These techniques, often supported by quantum chemical calculations, are powerful for assigning the absolute stereochemistry of chiral allenes. thieme-connect.comacs.org

Chromatographic Methods for Purity and Isomer Separation (e.g., GC-MS for analysis)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile compounds like this compound. nih.govmorressier.com

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and polarity. For an alcohol, a polar column (e.g., based on polyethylene (B3416737) glycol like DB-WAX) or a mid-polar column (e.g., 5%-phenyl-polymethylsiloxane) might be used. mdpi.com The time it takes for the compound to travel through the column is its retention time, a characteristic value under specific conditions.

As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum of the molecule. This allows for positive identification by comparing the obtained mass spectrum with library data and confirming the molecular weight and fragmentation pattern as described in section 6.2. morressier.comresearchgate.net GC can also be used to assess the purity of the sample and to separate it from any starting materials, byproducts, or isomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Methylhepta-5,6-dien-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic landscape.

Calculations would likely reveal a high electron density localized around the C5-C6 and C6-C7 double bonds of the allene (B1206475) group, as well as on the oxygen atom of the hydroxyl group. The central carbon of the allene (C6) is expected to have a lower electron density, making it susceptible to nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) is predicted to be centered on the allene moiety, indicating its role as the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would likely be distributed along the C-O bond and the allene system, suggesting pathways for nucleophilic substitution or addition reactions.

A hypothetical table of calculated electronic properties is presented below, based on typical values for similar allenic alcohols.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G |

| HOMO Energy | ~ -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | ~ 1.2 eV | DFT/B3LYP/6-31G |

| Mulliken Charge on O | ~ -0.7 e | DFT/B3LYP/6-31G |

| Mulliken Charge on C6 | ~ +0.1 e | DFT/B3LYP/6-31G* |

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments and to explore its reaction pathways over time. By simulating the molecule's interactions with solvents and potential reactants, MD can provide insights into reaction kinetics and mechanisms that are not accessible from static quantum chemical calculations.

For instance, MD simulations could be employed to investigate the intramolecular cyclization of this compound. By tracking the trajectory of the hydroxyl group relative to the allene, the probability and timescale of a cyclization event could be estimated. Such simulations would likely show that the flexibility of the alkyl chain allows the hydroxyl group to approach the allene from various angles, with certain conformations being more favorable for reaction.

Furthermore, reactive MD simulations, which allow for the formation and breaking of bonds, could be used to model the reaction of this compound with an electrophile. These simulations could reveal the step-by-step mechanism of the reaction, including the formation of intermediates and transition states.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be of particular interest.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated with a high degree of accuracy using DFT methods. The calculated spectrum would be expected to show characteristic signals for the allenic protons and carbons, as well as for the protons and carbons of the alcohol and alkyl chain.

A hypothetical table of predicted ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~60 |

| C2 | ~32 |

| C3 | ~25 |

| C4 | ~35 |

| C5 | ~95 |

| C6 | ~210 |

| C7 | ~80 |

| C8 (Methyl) | ~20 |

IR Spectroscopy: The vibrational frequencies and intensities can also be calculated, providing a theoretical IR spectrum. This would likely show a characteristic absorption band for the O-H stretch of the alcohol group around 3300-3400 cm⁻¹, as well as a distinctive peak for the asymmetric C=C=C stretch of the allene group around 1950 cm⁻¹.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the resulting UV-Vis absorption spectrum. Due to the presence of the allene chromophore, a weak absorption in the UV region would be expected.

Computational Mechanistic Studies

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For this compound, a particularly interesting reaction to study would be its acid-catalyzed intramolecular cyclization to form a substituted tetrahydrofuran or tetrahydropyran ring.

Using DFT calculations, the potential energy surface for this reaction could be mapped out. This would involve locating the structures and energies of the reactant, any intermediates, transition states, and the final product. The calculations would likely show that the reaction proceeds through a protonation of the allene, followed by a nucleophilic attack of the hydroxyl group. The relative energies of the transition states for the formation of the five-membered versus the six-membered ring would determine the regioselectivity of the reaction.

A hypothetical reaction coordinate diagram for the intramolecular cyclization is described in the table below.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0 |

| Protonated Intermediate | +5 |

| Transition State (5-exo-tet) | +15 |

| Tetrahydrofuran Product | -10 |

| Transition State (6-endo-tet) | +18 |

| Tetrahydropyran Product | -8 |

Conformational Energy Landscapes

The flexible nature of the alkyl chain in this compound means that it can adopt a multitude of conformations. Understanding the relative energies of these conformers is crucial, as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.

A conformational search can be performed using molecular mechanics or DFT methods to identify the low-energy conformers. The results of such a search would likely reveal several stable conformations, differing in the torsion angles of the C-C single bonds in the alkyl chain. The global minimum energy conformation would likely be one that minimizes steric interactions between the methyl group and the rest of the molecule, while also allowing for potential intramolecular hydrogen bonding between the hydroxyl group and the pi-system of the allene.

The energy barriers for rotation around the single bonds could also be calculated, providing insight into the flexibility of the molecule and the rates of interconversion between different conformers.

Applications As a Building Block in Complex Chemical Synthesis

Precursor for Natural Product Synthesis (e.g., carotenoids, bisabolene derivatives)

While direct utilization of 5-Methylhepta-5,6-dien-1-ol in the total synthesis of specific carotenoids or bisabolene derivatives is not extensively documented, its structure as a functionalized seven-carbon chain makes it a conceptually valuable precursor for terpene and terpenoid synthesis. Allenic structures are found in a number of natural products, highlighting the importance of allenic precursors in synthetic strategies. nih.gov

Carotenoids: The biosynthesis of carotenoids involves the assembly of C5 isoprene units to form a C40 backbone. mdpi.comimrpress.com Certain classes of carotenoids, such as fucoxanthin, possess an allenic bond as a key structural feature. nih.gov Fucoxanthin is a natural carotenoid that accounts for approximately 10% of total natural carotenoid production and is known for its unique structure which includes an allenic bond, a conjugated carbonyl, and a 5,6-monoepoxide. nih.gov The presence of this moiety in such abundant natural products suggests that synthetic routes utilizing allenic building blocks are a plausible approach for creating analogs or undertaking total synthesis.

Bisabolene Derivatives: Bisabolene-type sesquiterpenes are another class of natural products where a building block like this compound could conceptually be employed. skemman.isnih.gov The synthesis of these C15 compounds often involves the coupling of smaller, functionalized fragments. Although many syntheses build upon precursors from the mevalonate (MVA) pathway, synthetic strategies could involve the reaction of a C7 unit like this compound with a suitable partner to construct the characteristic bisabolene skeleton.

Table 1: Examples of Natural Products Containing an Allene (B1206475) Moiety

| Natural Product Class | Specific Example | Source Organism Type |

|---|---|---|

| Carotenoids | Fucoxanthin nih.gov | Microalgae nih.gov |

| Terpenes | Various | Plants, Fungi nih.gov |

| Steroids | Allenic Steroids | Synthetic/Semi-synthetic |

| Prostaglandins | Allenic Prostaglandins | Synthetic/Semi-synthetic |

Intermediate in the Synthesis of Specialty Chemicals

The dual functionality of this compound makes it a useful intermediate in the synthesis of specialty chemicals. The terminal allene can undergo a variety of transformations, including cycloadditions, metal-catalyzed reactions, and isomerizations, while the primary alcohol can be oxidized or converted into other functional groups. beilstein-journals.org Alkoxyallenes, which can be formed from allenic alcohols, are recognized as exceptionally versatile C3 building blocks in organic synthesis. nih.gov The reactivity of lithiated alkoxyallenes with a range of electrophiles leads to products with unique substitution patterns, which are valuable in specialty chemical development. nih.gov

The reactivity of the allene moiety is influenced by its substituents. rsc.org In the case of this compound, the alkyl substitution modifies its reactivity, making it suitable for transformations that build molecular complexity in a limited number of steps. beilstein-journals.org This step-economy is highly desirable in the synthesis of fine and specialty chemicals.

Role in the Construction of Macrocycles and Heterocycles

Allenic alcohols are valuable precursors for the synthesis of heterocyclic compounds. rsc.org The strategic placement of the alcohol and the allene allows for intramolecular cyclization reactions to form various oxygen-containing heterocycles.

A notable application is the enzymatic halocyclization of allenic alcohols. rsc.org Using the enzyme chloroperoxidase, allenic alcohols can undergo an aerobic oxidative halocyclization to produce functionalized furan and pyran heterocycles. rsc.org This biocatalytic method is advantageous as it proceeds under mild, aqueous conditions. For example, a 5-endo-trig cyclization can occur with perfect transfer of chirality from the allene axis to a new stereocenter in the resulting dihydrofuran ring. rsc.org

Table 2: Representative Heterocycle Synthesis from Allenic Alcohol Precursors

| Reaction Type | Catalyst/Reagent | Product Type | Key Features |

|---|---|---|---|

| Enzymatic Halocyclization | Chloroperoxidase, Halide Salts, Air rsc.org | Dihydrofurans, Tetrahydropyrans rsc.org | Mild conditions, high stereospecificity rsc.org |

| Acid-Catalyzed Cyclization | Rhenium(VII) oxide (Re₂O₇) nih.gov | Oxygen-containing heterocycles nih.gov | Trapping of transposed isomer nih.gov |

| Base-Mediated Cyclization | Not specified | Not specified | Utilizes lithiated alkoxyallene intermediates nih.gov |

Beyond direct cyclization, allenic alcohols can be precursors to alkoxyallenes, which are widely used in the synthesis of both heterocycles and carbocycles. nih.govrsc.org These intermediates can serve as functional equivalents of acrolein, reacting with various electrophiles to build complex ring systems that are scaffolds for numerous target molecules. nih.gov

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies (non-pharmacological)

While specific structure-activity relationship (SAR) studies focusing on this compound for non-pharmacological applications are not prominently reported in the literature, the principles of SAR can be applied to this molecule. SAR studies involve systematically altering a molecule's structure to determine how these changes affect a specific property or activity. nih.govnih.gov For non-pharmacological purposes, this could relate to material properties, fragrance profiles, or agrochemical activity.

To conduct an SAR study, a series of analogs of this compound would be synthesized. These synthetic efforts would target specific modifications to the parent structure to probe the importance of each component.

Potential Modifications for SAR Studies:

Modification of the Alcohol: The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine to study the effect of the terminal functional group.

Alteration of the Alkyl Chain: The length of the four-carbon chain separating the alcohol and the allene could be shortened or lengthened to investigate the impact of spacing on activity.

Substitution on the Allene: The methyl group on the allene could be replaced with other alkyl groups (e.g., ethyl, propyl) or functional groups to determine steric and electronic effects.

Isomerization: The terminal allene could be isomerized to a conjugated diene or an internal alkyne to assess the importance of the allenic moiety itself.

These analogs would then be tested for a target property, allowing researchers to build a model of how the chemical structure relates to its function.

Table 3: Hypothetical Analogs of this compound for SAR Studies

| Analog Type | Structural Modification | Rationale |

|---|---|---|

| Oxidized Analog | -CH₂OH → -CHO or -COOH | Investigate effect of terminal functional group polarity and hydrogen bonding capability. |

| Chain-Modified Analog | -(CH₂)₄- → -(CH₂)₃- or -(CH₂)₅- | Determine impact of chain length and flexibility. |

| Allene-Substituted Analog | -C(CH₃)=C=CH₂ → -C(C₂H₅)=C=CH₂ | Probe steric requirements at the allene. |

| Isomeric Analog | C=C=C → C=C-C=C or C≡C | Evaluate the necessity of the specific allenic functional group versus other isomers. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of allenes has evolved significantly, with numerous methods now available. Future research into the synthesis of 5-Methylhepta-5,6-dien-1-ol would likely focus on developing novel and sustainable routes. Current strategies for allene (B1206475) synthesis often rely on sigmatropic rearrangements of propargylic substrates, nucleophilic substitution, and elimination reactions. wikipedia.org

A key area for future development will be the application of green chemistry principles to the synthesis of allenic alcohols. This could involve the use of visible light-promoted photoredox catalysis, which allows for the construction of allenes under mild reaction conditions. rsc.orgrsc.org Additionally, the development of enzymatic and biocatalytic methods, such as the halocyclization of allenic alcohols catalyzed by chloroperoxidase, presents a promising avenue for sustainable synthesis. rsc.org The enzymatic kinetic resolution of racemic allenic alcohols is another area ripe for exploration, offering a pathway to enantiomerically pure compounds.

Future synthetic strategies could also explore radical transformations for the synthesis of allenes, which have seen increasing development. nih.gov The design of one-pot syntheses and multicomponent reactions will also be crucial in improving the efficiency and sustainability of synthetic routes to complex allenic alcohols like this compound.

Exploration of New Catalytic Systems for Transformations

The transformation of allenic alcohols is a rich field for catalytic exploration. The unique structure of allenes allows for a variety of transition-metal-catalyzed reactions. wikipedia.org Future research will undoubtedly focus on discovering new catalytic systems to control the reactivity and selectivity of transformations involving this compound.

Palladium, rhodium, gold, and copper complexes have all been shown to be effective catalysts for a range of allene transformations, including cycloadditions, cross-coupling reactions, and C-H functionalizations. nih.govacs.orgresearchgate.net The development of new ligand frameworks for these metals could lead to enhanced selectivity and efficiency in reactions such as the Heck-type reaction of allenes for the stereoselective synthesis of substituted 1,3-dienes. nih.gov

Furthermore, the exploration of biomimetic catalyst systems, such as copper/nitroxyl systems for selective alcohol oxidation, could be applied to the hydroxyl moiety of this compound. mdpi.comresearchgate.net The combination of photocatalysis with enzymatic catalysis in cascade reactions also presents a novel approach for the transformation of alcohols into other functional groups. mdpi.com

| Catalyst System | Transformation | Potential Application for this compound |

| Palladium Complexes | Cross-coupling, Cycloaddition | Synthesis of complex carbocycles and heterocycles |

| Rhodium Complexes | [2+2+2] Cycloaddition | Formation of six-membered rings |

| Gold Catalysts | Cyclization of propargyl esters | Synthesis of polycyclic aromatic compounds |

| Copper Catalysts | Synthesis of terminal allenes | Modification of the allene moiety |

| Photocatalyst/Enzyme | Photooxidation/Reductive Amination | Conversion of the alcohol to an amine |

Investigation of Undiscovered Reactivity Patterns

The allenol functional group exhibits a unique and "chameleonic" chemistry, acting as both a π-activated alcohol and an allene with an additional coordination site. acs.orgnih.gov This dual nature suggests that many of its reactivity patterns remain to be discovered. Future research on this compound will likely uncover novel transformations.

The reactivity of allenols can be broadly categorized into two types: reactions where the hydroxyl group departs early in the mechanism, leading to dienes or enones, and those where the hydroxyl group is lost in the final stages, often in tandem reactions to form aromatic rings. acs.org The interplay between the allene and alcohol functionalities can be further explored to develop new synthetic methodologies.

For instance, the intramolecular reactions of allenic alcohols can lead to the formation of various heterocyclic compounds. The development of new catalytic systems could enable previously unknown cyclization pathways. The unique electronic properties of the allene moiety also make it a candidate for novel cycloaddition reactions. nih.gov

Advanced Applications in Materials Science (e.g., polymer precursors)

Allenes are gaining attention as valuable building blocks for advanced functional materials due to their unique structural and electronic properties. researchgate.net The rigid, linear geometry of the allene unit, combined with its potential for axial chirality, makes it an attractive component for the design of novel polymers and materials.

Future research could explore the use of this compound as a monomer for polymerization. The presence of both a polymerizable allene group and a reactive hydroxyl group could allow for the synthesis of functional polymers with interesting properties. These polymers could find applications in areas such as chiral materials, liquid crystals, and charge-transfer chromophores. researchgate.net

The ability to synthesize enantiopure allenes is crucial for their application in advanced materials. Therefore, the development of stereoselective synthetic routes to this compound will be a key enabling step for its use in materials science.

Integration with Flow Chemistry and Automated Synthesis platforms

Flow chemistry and automated synthesis are transforming the way chemical research and development is conducted. seqens.comnih.gov These technologies offer numerous advantages, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions.

The application of flow chemistry to the synthesis of allenes is a promising area for future research. Continuous-flow reactors can enable the safe handling of reactive intermediates and reagents that are often involved in allene synthesis. thieme.de Furthermore, the precise control over reaction parameters afforded by flow systems can lead to improved yields and selectivities.

Automated synthesis platforms can be used to accelerate the discovery of new reactions and the optimization of synthetic routes for this compound. By integrating flow reactors with online analytics and machine learning algorithms, it may be possible to rapidly identify optimal conditions for the synthesis and transformation of this and other allenic alcohols. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylhepta-5,6-dien-1-ol, and how can their efficiency be compared?

- Methodology :

- Titanium-mediated reductive coupling : Use tert-butyldimethylsilyl (TBS)-protected precursors under inert conditions, followed by deprotection. Yields up to 86% are achievable via column chromatography (hexanes/EtOAc) .

- Copper bromide (CuBr₂)-catalyzed reactions : Employ alkyne substrates (e.g., hex-5-yn-1-ol) in 1,4-dioxane at 130°C for 12 hours. Purify via HPLC and validate with HRMS .

- Efficiency metrics : Compare reaction time, yield, and scalability. Titanium methods offer higher yields but require specialized handling, while CuBr₂ is cost-effective but may require longer optimization.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze δ 4.60 (m, 2H, allene protons) and δ 206.5 (carbonyl carbon) to confirm the allene moiety and hydroxyl group positioning .

- IR spectroscopy : Identify O-H stretches (~3350 cm⁻¹) and conjugated allene C=C stretches (~1950 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+NH₄]+ = 248.1645) to confirm purity and structure .

Q. How should researchers report experimental procedures to ensure reproducibility?

- Methodology :

- Detailed protocols : Specify reaction scales, solvent ratios (e.g., hexanes/EtOAc 80:20), and purification steps (e.g., silica gel chromatography).

- Supplementary data : Include NMR raw data, HRMS calibration parameters, and chromatogram retention times. Reference guidelines from Beilstein Journal of Organic Chemistry for structuring experimental sections .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?

- Methodology :

- Standardized measurements : Use reduced-pressure distillation (e.g., 351–353 K at 0.020 bar) to minimize decomposition .

- Cross-validation : Compare data from multiple techniques (e.g., differential scanning calorimetry for melting points) and reference NIST databases for phase-change enthalpies .

Q. What strategies optimize the stereoselective synthesis of this compound?

- Methodology :

- Catalytic asymmetric synthesis : Explore rhodium-catalyzed cyclization of allenols (e.g., LAH reduction of esters) to control stereochemistry .

- Chiral auxiliaries : Test enantioselective CuBr₂ systems with chiral ligands (e.g., bisoxazolines) to enhance diastereomeric excess .

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Methodology :

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in (4+3) cycloadditions. Compare with experimental outcomes from titanium-mediated systems .

- Transition state analysis : Use software like Gaussian to simulate intramolecular hydrogen bonding effects on reaction pathways .

Q. What analytical approaches address discrepancies in NMR data for allene-containing alcohols?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.